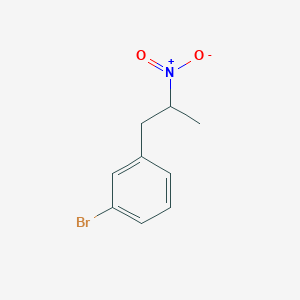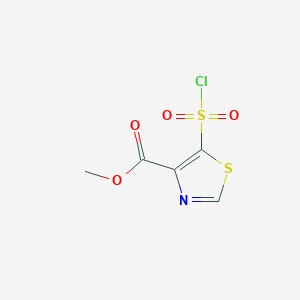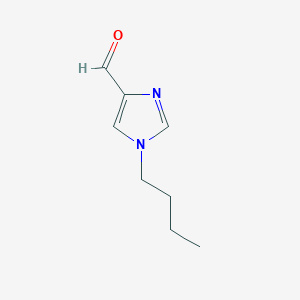
5-bromo-N-metilpiridin-2-amina
Descripción general
Descripción
5-Bromo-N-methylpyridin-2-amine (5-BNMP) is an organic compound belonging to the pyridine family of molecules. It is a colorless, crystalline solid with a molecular weight of 175.11 g/mol and a melting point of 97-100°C. 5-BNMP is a versatile compound that has been used in a variety of scientific research applications, including synthesis, drug discovery, and biochemistry.
Aplicaciones Científicas De Investigación
Intermediario farmacéutico
5-bromo-N-metilpiridin-2-amina: se utiliza comúnmente como intermediario en la síntesis de diversos compuestos farmacéuticos. Su átomo de bromo y su grupo amino lo convierten en un bloque de construcción versátil para construir moléculas más complejas a través de reacciones como la sustitución o el acoplamiento .
Reacciones de acoplamiento cruzado de Suzuki
Este compuesto es un sustrato clave en las reacciones de acoplamiento cruzado de Suzuki, que son fundamentales para crear estructuras biarílicas que están presentes en muchos fármacos y materiales orgánicos. El átomo de bromo actúa como un buen grupo saliente, facilitando el acoplamiento con ácidos ariborónicos para formar nuevos derivados de piridina .
Investigación de cristales líquidos
Debido a sus propiedades estructurales, This compound se puede utilizar para sintetizar dopantes quirales para cristales líquidos. Estos dopantes son esenciales para modificar las propiedades electro-ópticas de las pantallas de cristal líquido, que se utilizan en varios dispositivos electrónicos .
Estudios de actividad biológica
Los investigadores utilizan este compuesto para desarrollar derivados que se pueden probar para diversas actividades biológicas. Por ejemplo, las actividades antitrombolíticas, de inhibición de la formación de biopelículas y hemolíticas son áreas de interés donde se evalúan los derivados sintetizados de este compuesto para posibles aplicaciones terapéuticas .
Ciencia de materiales
En la ciencia de materiales, This compound sirve como precursor de materiales con propiedades electrónicas o fotónicas específicas. Sus derivados pueden formar parte de semiconductores orgánicos, sensores u otros materiales avanzados .
Investigaciones de mecánica cuántica
El compuesto también está sujeto a estudios de mecánica cuántica para predecir la reactividad y las propiedades de sus derivados. Los cálculos de la teoría del funcional de la densidad (DFT) ayudan a comprender los orbitales moleculares y las posibles rutas de reacción de los compuestos sintetizados .
Síntesis de nuevos derivados de piridina
Es fundamental en la síntesis de nuevos derivados basados en piridina. Estos derivados tienen posibles aplicaciones en química medicinal, como el desarrollo de nuevos agentes terapéuticos con perfiles de eficacia y seguridad mejorados .
Educación química
Por último, This compound se utiliza en entornos académicos para enseñar técnicas avanzadas de síntesis orgánica. Proporciona un ejemplo práctico de cómo se aplican diferentes reacciones químicas en un contexto del mundo real para crear moléculas complejas .
Safety and Hazards
Safety information for 5-bromo-N-methylpyridin-2-amine indicates that it may be harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured .
Mecanismo De Acción
Target of Action
It is known to be used as a reagent in various chemical reactions , suggesting that its targets could be diverse depending on the specific reaction context.
Mode of Action
5-bromo-N-methylpyridin-2-amine is known to participate in Suzuki–Miyaura cross-coupling reactions . In these reactions, it can act as a boron reagent, contributing to the formation of carbon-carbon bonds. The compound’s bromine atom is likely involved in the oxidative addition step of the reaction, while its nitrogen atom may participate in the transmetalation process .
Biochemical Pathways
Given its role in suzuki–miyaura coupling reactions, it may influence pathways involving the synthesis of complex organic compounds .
Pharmacokinetics
It is known that the compound is solid at room temperature , which could impact its bioavailability and distribution.
Result of Action
The molecular and cellular effects of 5-bromo-N-methylpyridin-2-amine’s action would depend on the specific context of its use. As a reagent in Suzuki–Miyaura coupling reactions, it contributes to the formation of carbon-carbon bonds, enabling the synthesis of complex organic compounds .
Action Environment
The action, efficacy, and stability of 5-bromo-N-methylpyridin-2-amine can be influenced by various environmental factors. For instance, it is recommended to store the compound in a dark place under an inert atmosphere at room temperature , suggesting that light, oxygen, and temperature could affect its stability and reactivity.
Análisis Bioquímico
Biochemical Properties
5-Bromo-N-methylpyridin-2-amine plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions . The compound’s interactions with enzymes and proteins often involve hydrogen bonding and other non-covalent interactions, which can influence the compound’s reactivity and stability in biochemical assays.
Cellular Effects
The effects of 5-bromo-N-methylpyridin-2-amine on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can induce oxidative stress and inflammatory responses in certain cell types . Additionally, it may affect mitochondrial function and cellular energy metabolism, leading to changes in cell viability and function.
Molecular Mechanism
At the molecular level, 5-bromo-N-methylpyridin-2-amine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. The compound’s structure allows it to participate in hydrogen bonding and other interactions that can modulate the activity of target proteins. These interactions can result in changes in gene expression and cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-bromo-N-methylpyridin-2-amine can change over time. The compound’s stability and degradation are important factors to consider. It has been reported that the compound is stable under certain storage conditions, such as room temperature and inert atmosphere . Its long-term effects on cellular function may vary depending on the experimental conditions and the duration of exposure.
Dosage Effects in Animal Models
The effects of 5-bromo-N-methylpyridin-2-amine in animal models can vary with different dosages. Studies have shown that the compound can exhibit threshold effects, where low doses may have minimal impact, while higher doses can lead to significant changes in physiological and biochemical parameters. Toxic or adverse effects at high doses may include oxidative stress, inflammation, and cellular damage .
Metabolic Pathways
5-Bromo-N-methylpyridin-2-amine is involved in various metabolic pathways. It can interact with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s metabolism may involve oxidation, reduction, and conjugation reactions, which can influence its bioavailability and activity in biological systems .
Transport and Distribution
The transport and distribution of 5-bromo-N-methylpyridin-2-amine within cells and tissues are critical for its biological activity. The compound can be transported via specific transporters or binding proteins, which can affect its localization and accumulation in different cellular compartments. These interactions can influence the compound’s efficacy and toxicity in biological systems .
Subcellular Localization
The subcellular localization of 5-bromo-N-methylpyridin-2-amine can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with target biomolecules and its overall biological activity .
Propiedades
IUPAC Name |
5-bromo-N-methylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c1-8-6-3-2-5(7)4-9-6/h2-4H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPPOPZLVCZUPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10576241 | |
| Record name | 5-Bromo-N-methylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10576241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
84539-30-0 | |
| Record name | 5-Bromo-N-methylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10576241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-N-methylpyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-[2-(Phenylthio)ethyl]-2-propen-1-amine](/img/structure/B1284122.png)
![3-Bromo-5-chloro-1H-pyrazolo[3,4-C]pyridine](/img/structure/B1284127.png)




